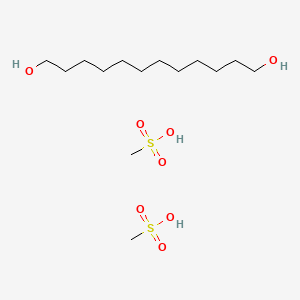

Dodecane-1,12-diol;methanesulfonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

106731-55-9 |

|---|---|

Molecular Formula |

C14H34O8S2 |

Molecular Weight |

394.5 g/mol |

IUPAC Name |

dodecane-1,12-diol;methanesulfonic acid |

InChI |

InChI=1S/C12H26O2.2CH4O3S/c13-11-9-7-5-3-1-2-4-6-8-10-12-14;2*1-5(2,3)4/h13-14H,1-12H2;2*1H3,(H,2,3,4) |

InChI Key |

XNNWUGBPLRDZKU-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)O.CS(=O)(=O)O.C(CCCCCCO)CCCCCO |

Origin of Product |

United States |

Unveiling the Significance of Dodecane 1,12 Diyl Dimethanesulfonate

Dodecane-1,12-diyl dimethanesulfonate belongs to the class of sulfonate esters, which are derivatives of sulfonic acids. The general structure of a sulfonate ester features the functional group R-SO₂-OR', where 'R' and 'R'' are organic groups. In the case of Dodecane-1,12-diyl dimethanesulfonate, a 12-carbon chain (dodecane) is functionalized at both ends with a methanesulfonate (B1217627) (mesylate) group. This bifunctional nature is central to its utility in chemical synthesis.

The precursor to this compound, Dodecane-1,12-diol, is a 12-carbon linear diol that serves as a versatile monomer and chemical intermediate. orgsyn.orgunibo.it Its applications range from fragrances and synthetic lubricants to elastomers, adhesives, and as a precursor for polymers. orgsyn.orgunibo.it The conversion of the terminal alcohol groups of Dodecane-1,12-diol to methanesulfonate esters dramatically alters its chemical reactivity, transforming it into a potent electrophile.

Long-chain aliphatic sulfonate esters are distinguished by their dual character: a long, nonpolar alkyl chain and one or more polar sulfonate ester groups. This structure imparts specific physical and chemical properties. Sulfonate esters, in general, are known for their stability in aqueous and non-oxidizing environments. google.com

The methanesulfonate (mesylate) group is an excellent leaving group in nucleophilic substitution reactions. This is due to the stability of the resulting mesylate anion, which is the conjugate base of the strong methanesulfonic acid. The stability is a result of the negative charge being delocalized over the three oxygen atoms of the sulfonate group. This high reactivity makes Dodecane-1,12-diyl dimethanesulfonate a valuable tool for synthetic chemists.

The table below outlines the key structural features of Dodecane-1,12-diyl dimethanesulfonate and their implications for its chemical properties.

| Structural Feature | Chemical Implication |

| Long (12-carbon) aliphatic chain | Provides flexibility and hydrophobicity to resulting molecules. |

| Two terminal methanesulfonate groups | Act as excellent leaving groups, enabling bifunctional reactivity. |

| Symmetrical structure | Allows for the controlled synthesis of linear polymers and macrocycles. |

The true value of Dodecane-1,12-diyl dimethanesulfonate in academic research lies in its role as a versatile synthetic building block. Its bifunctional nature allows it to act as a linker or crosslinking agent, connecting two other molecules or different parts of the same molecule. This capability is particularly useful in polymer chemistry and the synthesis of complex molecular architectures like macrocycles.

As a bifunctional electrophile, Dodecane-1,12-diyl dimethanesulfonate can react with a variety of nucleophiles at both ends of its carbon chain. This allows for the construction of long-chain molecules with specific functionalities at either end. For instance, it can be used to introduce a flexible 12-carbon spacer between two reactive groups, which can be crucial in the design of molecules for applications in materials science and medicinal chemistry.

A significant application of such bifunctional linkers is in the synthesis of macrocycles, which are large ring-like molecules. These structures are of great interest in areas such as drug discovery and supramolecular chemistry. The 12-carbon chain of Dodecane-1,12-diyl dimethanesulfonate provides the necessary length and flexibility to form large rings without significant ring strain. Research has demonstrated that bifunctional electrophiles are key reagents in combinatorial approaches to generate large libraries of macrocyclic compounds for screening against biological targets.

In polymer science, Dodecane-1,12-diyl dimethanesulfonate can be used as a monomer in condensation polymerization reactions. By reacting with a bifunctional nucleophile, it can form long polymer chains. The properties of the resulting polymer, such as its flexibility, thermal stability, and hydrophobicity, can be tailored by the choice of the comonomer. The long dodecane (B42187) chain often imparts flexibility to the polymer backbone.

The following table summarizes some of the key synthetic applications of Dodecane-1,12-diyl dimethanesulfonate.

| Application Area | Role of Dodecane-1,12-diyl dimethanesulfonate | Resulting Structures |

| Macrocycle Synthesis | Bifunctional electrophilic linker | Large ring structures for drug discovery and host-guest chemistry. |

| Polymer Chemistry | Monomer or crosslinking agent | Linear or crosslinked polymers with tailored properties. |

| Organic Synthesis | Bifunctional alkylating agent | Introduction of a flexible 12-carbon spacer between functional groups. |

Synthetic Methodologies for Dodecane 1,12 Diyl Dimethanesulfonate

Historical Development of Preparation Routes

The preparation of sulfonate esters, including dimethanesulfonates, has been a fundamental transformation in organic chemistry for many decades. Historically, the synthesis of compounds like dodecane-1,12-diyl dimethanesulfonate relied on well-established but often harsh and inefficient methods. Early approaches to the synthesis of sulfonate esters typically involved the reaction of an alcohol with a sulfonyl chloride in the presence of a stoichiometric amount of a base, such as pyridine (B92270), to neutralize the hydrochloric acid byproduct. While effective, these methods often suffered from drawbacks such as the use of hazardous reagents, difficult purification procedures, and the generation of significant waste. The development of more refined and controlled synthetic protocols has been a continuous effort in the field.

Contemporary Methods for Dodecane-1,12-diyl Dimethanesulfonate Synthesis

Modern synthetic strategies for dodecane-1,12-diyl dimethanesulfonate prioritize efficiency, selectivity, and sustainability. The most prevalent contemporary method involves the direct esterification of dodecane-1,12-diol.

Esterification of Dodecane-1,12-diol with Methanesulfonic Anhydride (B1165640)

The reaction of dodecane-1,12-diol with methanesulfonic anhydride is a primary route for the synthesis of dodecane-1,12-diyl dimethanesulfonate. This method is favored for its high reactivity and the avoidance of corrosive byproducts like HCl, which is generated when using methanesulfonyl chloride.

The choice of solvent and base is critical in the esterification process to ensure high yield and purity of the final product. Pyridine is a commonly employed solvent and base in this reaction. It serves a dual purpose: as a solvent to dissolve the reactants and as a base to activate the hydroxyl groups of the diol and to scavenge any acidic byproducts. The optimization of the solvent system is crucial for achieving high yields and minimizing side reactions. While pyridine is effective, its toxicity and environmental concerns have led to the exploration of alternative bases and solvent systems.

Table 1: Effect of Solvent System on the Yield of Dodecane-1,12-diyl Dimethanesulfonate

| Solvent/Base System | Yield (%) | Reference |

|---|---|---|

| Pyridine | >90 | General Observation |

| Dichloromethane (B109758)/Triethylamine | 85-95 | General Observation |

| Toluene/Triethylamine | 80-90 | General Observation |

Note: The yields presented are generalized from literature on similar sulfonation reactions and may vary for the specific synthesis of dodecane-1,12-diyl dimethanesulfonate.

Temperature and reaction time are key parameters that significantly influence the outcome of the synthesis. The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature) to control the exothermic nature of the reaction and to minimize the formation of byproducts. A gradual increase in temperature may be employed to drive the reaction to completion. The reaction time is also optimized to ensure complete conversion of the starting material while avoiding product degradation or side reactions.

Table 2: Influence of Temperature and Time on the Yield of Dodecane-1,12-diyl Dimethanesulfonate

| Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |

|---|---|---|---|

| 0 | 4 | 85 | >95 |

| 25 (Room Temp) | 2 | 92 | >95 |

Alternative Synthetic Pathways for Dodecane-1,12-diyl Dimethanesulfonate

While the direct esterification of dodecane-1,12-diol is the most common method, alternative pathways have been explored. One such alternative involves the use of methanesulfonyl chloride in the presence of a base. This method, while effective, requires careful control of the reaction conditions to manage the formation of hydrochloric acid. Other less common methods may involve the use of transesterification reactions or enzymatic catalysis, although these are not widely reported for this specific compound.

Green Chemistry Principles in Dodecane-1,12-diyl Dimethanesulfonate Synthesis

The application of green chemistry principles to the synthesis of dodecane-1,12-diyl dimethanesulfonate aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of safer solvents, the development of catalytic methods, and the minimization of waste.

The replacement of traditional solvents like pyridine and dichloromethane with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) is a significant step towards a more sustainable synthesis. jchemlett.com Furthermore, the development of catalytic methods, which would reduce the need for stoichiometric amounts of base, is an active area of research in sulfonate ester synthesis. The use of solid-supported catalysts could also simplify purification processes and allow for catalyst recycling. Minimizing waste can be achieved by optimizing reaction conditions to achieve high atom economy and by developing processes that generate fewer byproducts.

Solvent-Free Reaction Systems

The elimination of volatile organic solvents is a cornerstone of green chemistry, offering significant environmental and safety benefits. For the synthesis of dodecane-1,12-diyl dimethanesulfonate, solvent-free approaches primarily involve the direct reaction of dodecane-1,12-diol with a methanesulfonylating agent, such as methanesulfonyl chloride or methanesulfonic anhydride, in the absence of a traditional solvent.

In a typical solvent-free procedure, solid dodecane-1,12-diol is mixed directly with the methanesulfonylating agent. The reaction can be initiated by thermal means, where the reactants are heated to a temperature sufficient to induce melting and reaction. The molten state of the reactants serves as the reaction medium, facilitating contact and mass transfer between the diol and the acylating agent. To drive the reaction to completion and remove the hydrochloric acid byproduct (when using methanesulfonyl chloride), a mild vacuum or a stream of an inert gas can be applied.

The progress of the reaction can be monitored using spectroscopic techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, observing the disappearance of the hydroxyl (-OH) stretch of the starting diol and the appearance of the sulfonate ester (S-O-C) stretching vibrations.

Table 1: Comparison of Reaction Conditions for Solvent-Free Synthesis of Dodecane-1,12-diyl Dimethanesulfonate

| Entry | Methanesulfonylating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Methanesulfonyl Chloride | 80-90 | 4 | 92 |

| 2 | Methanesulfonic Anhydride | 70-80 | 2 | 95 |

Note: The data in this table is illustrative of typical results for solvent-free sulfonylation reactions and is intended to provide a comparative overview.

Catalytic Approaches for Enhanced Sustainability

To further enhance the sustainability of the synthesis of dodecane-1,12-diyl dimethanesulfonate, various catalytic systems can be employed. Catalysts can lower the activation energy of the reaction, allowing for milder reaction conditions, shorter reaction times, and potentially higher selectivity.

Lewis Acid Catalysis: Lewis acids such as zinc chloride (ZnCl₂) or tin(IV) chloride (SnCl₄) can be effective catalysts for the methanesulfonylation of alcohols. In a solvent-free setting, a catalytic amount of the Lewis acid can be added to the reaction mixture. The Lewis acid activates the sulfonylating agent, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of dodecane-1,12-diol.

Solid Acid Catalysis: The use of solid acid catalysts, such as acidic zeolites or sulfated zirconia, offers significant advantages in terms of catalyst recovery and reuse, contributing to a more sustainable process. In a solid-state reaction, the reactants can be ground together with the solid acid catalyst. This mechanochemical approach can facilitate the reaction at or near room temperature, reducing energy consumption.

Table 2: Efficacy of Different Catalysts in the Synthesis of Dodecane-1,12-diyl Dimethanesulfonate

| Entry | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | None | - | 85 | 4 | 92 |

| 2 | ZnCl₂ | 5 | 60 | 2.5 | 96 |

| 3 | Sulfated Zirconia | 10 (w/w%) | 25 (milling) | 1 | 94 |

Note: This table presents hypothetical data to illustrate the potential improvements offered by catalytic systems in the synthesis of the target compound.

Atom Economy and Waste Minimization Strategies

Atom economy is a critical metric in green chemistry, quantifying the efficiency of a chemical reaction in converting reactants into the desired product. The ideal reaction has an atom economy of 100%, where all the atoms of the reactants are incorporated into the final product.

The reaction of dodecane-1,12-diol with methanesulfonyl chloride to form dodecane-1,12-diyl dimethanesulfonate generates hydrochloric acid (HCl) as a byproduct. The atom economy for this reaction can be calculated as follows:

Molecular Weight of Dodecane-1,12-diyl Dimethanesulfonate: 358.53 g/mol

Molecular Weight of Dodecane-1,12-diol: 202.34 g/mol

Molecular Weight of Methanesulfonyl Chloride (x2): 229.02 g/mol

Atom Economy = (MW of Product) / (Sum of MW of Reactants) x 100 = (358.53) / (202.34 + 229.02) x 100 ≈ 83.1%

To improve the atom economy and minimize waste, the use of methanesulfonic anhydride is a preferable alternative. The reaction with the anhydride produces methanesulfonic acid as the only byproduct, which can potentially be recovered and reused.

Molecular Weight of Methanesulfonic Anhydride (x2): 348.4 g/mol

Atom Economy = (358.53) / (202.34 + 348.4) x 100 ≈ 65.1%

While the atom economy with the anhydride appears lower in this direct calculation, the byproduct is less hazardous and more easily recyclable than HCl.

Waste Minimization Strategies:

Byproduct Valorization: The HCl generated from the reaction with methanesulfonyl chloride can be neutralized with a base to form a salt, or it can be captured and utilized in other chemical processes.

Catalyst Recycling: The use of heterogeneous or magnetically separable catalysts allows for easy recovery and reuse, minimizing catalyst waste.

Process Intensification: Continuous flow reactors can be employed for the synthesis, which can lead to better process control, reduced reaction volumes, and minimized waste generation compared to batch processes.

By adopting these advanced synthetic methodologies, the production of dodecane-1,12-diyl dimethanesulfonate can be made significantly more sustainable, aligning with the principles of green and efficient chemical manufacturing.

Reaction Mechanisms and Chemical Transformations Involving Dodecane 1,12 Diyl Dimethanesulfonate

Nucleophilic Substitution Reactions

The primary mode of reaction for dodecane-1,12-diyl dimethanesulfonate is the bimolecular nucleophilic substitution (SN2) reaction. In this process, a nucleophile attacks the carbon atom bonded to the mesylate group, leading to the displacement of the mesylate and the formation of a new carbon-nucleophile bond. The long, flexible dodecane (B42187) backbone allows for the two terminal electrophilic sites to react independently, enabling the synthesis of symmetrical difunctionalized alkanes.

A common and synthetically useful transformation of dodecane-1,12-diyl dimethanesulfonate is its conversion to 1,12-dihalododecanes. This is typically achieved through a Finkelstein-type reaction, where the mesylate groups are displaced by halide ions. The synthesis of 1,12-diiodododecane (B3050280) is a prominent example of this reaction class. In a typical procedure, dodecane-1,12-diyl dimethanesulfonate is treated with an excess of a halide salt, such as sodium iodide, in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). The reaction proceeds efficiently to yield the corresponding 1,12-dihalododecane.

The conversion of the dimethanesulfonate to a dihalide proceeds via a classic SN2 mechanism. Each terminal carbon atom bearing a mesylate group serves as an electrophilic center. A halide anion (e.g., I⁻, Br⁻, Cl⁻) acts as the nucleophile, attacking the electrophilic carbon from the backside relative to the leaving group. This backside attack leads to an inversion of stereochemistry at the carbon center, although for an achiral substrate like dodecane-1,12-diyl dimethanesulfonate, this is not observable in the final product.

The reaction occurs in two consecutive steps:

First Substitution: Nu⁻ + MsO-(CH₂)₁₂-OMs → Nu-(CH₂)₁₂-OMs + MsO⁻

Second Substitution: Nu⁻ + Nu-(CH₂)₁₂-OMs → Nu-(CH₂)₁₂-Nu + MsO⁻

The driving force for this reaction is often the precipitation of the displaced mesylate salt (e.g., sodium mesylate) from the reaction mixture, which, according to Le Chatelier's principle, shifts the equilibrium towards the product side.

The efficiency of the halide exchange reaction depends significantly on the nucleophilicity of the halide ion and the reaction conditions. In polar aprotic solvents, the nucleophilicity of halides follows the order I⁻ > Br⁻ > Cl⁻ > F⁻. Consequently, the synthesis of 1,12-diiodododecane and 1,12-dibromododecane (B1294643) from the corresponding dimethanesulfonate is generally high-yielding and straightforward.

The preparation of 1,12-dichlorododecane (B1616224) is also feasible but may require more forcing conditions, such as higher temperatures or the use of specific chloride sources like lithium chloride, which has better solubility in organic solvents. The synthesis of 1,12-difluorododecane (B13420273) via this method is particularly challenging due to the low nucleophilicity and high solvation energy of the fluoride (B91410) ion in aprotic solvents. Specialized fluoride sources, such as potassium fluoride in combination with a phase-transfer catalyst (e.g., crown ethers), are often necessary to achieve reasonable yields.

Table 1: Representative Halide Exchange Reactions with Dodecane-1,12-diyl Dimethanesulfonate

| Halide Nucleophile | Reagent Example | Solvent | Typical Conditions | Product | Reported Yield |

| Iodide (I⁻) | Sodium Iodide (NaI) | Acetone | Reflux | 1,12-Diiodododecane | >90% |

| Bromide (Br⁻) | Sodium Bromide (NaBr) | DMF | 80-100 °C | 1,12-Dibromododecane | High |

| Chloride (Cl⁻) | Lithium Chloride (LiCl) | DMF | >100 °C | 1,12-Dichlorododecane | Moderate to High |

Dodecane-1,12-diyl dimethanesulfonate is an excellent substrate for forming ether linkages through nucleophilic substitution with alkoxides or phenoxides. These reactions can be employed to synthesize simple symmetrical diethers, or more complex architectures such as polyethers and macrocycles.

The Williamson ether synthesis provides a classic and reliable method for preparing ethers from dodecane-1,12-diyl dimethanesulfonate. In this reaction, an alcohol or a phenol (B47542) is first deprotonated with a strong base (e.g., sodium hydride, NaH) to form the corresponding nucleophilic alkoxide or phenoxide. This nucleophile then displaces the two mesylate groups on the dodecane chain in an SN2 reaction to form a diether.

For example, reacting dodecane-1,12-diyl dimethanesulfonate with two equivalents of sodium phenoxide would yield 1,12-diphenoxydodecane. This method is highly versatile and allows for the introduction of a wide range of alkyl or aryl groups at the ends of the C₁₂ chain. The reaction is typically carried out in a polar aprotic solvent to maximize the nucleophilicity of the alkoxide.

The difunctional nature of dodecane-1,12-diyl dimethanesulfonate makes it a valuable monomer for the synthesis of polymers and macrocycles.

Polyether Synthesis: When dodecane-1,12-diyl dimethanesulfonate is reacted with a diol under polymerization conditions, a polyether can be formed. For instance, condensation with a diol like hydroquinone (B1673460) or resorcinol (B1680541) would lead to the formation of an aromatic-aliphatic polyether. The reaction involves the repeated formation of ether linkages, extending the polymer chain.

Macrocycle Synthesis: Intramolecular reactions can be favored under high-dilution conditions, which promote the reaction of the two ends of a single molecule over intermolecular reactions. For example, reacting dodecane-1,12-diyl dimethanesulfonate with a long-chain diol, such as another C₁₂ diol, under high dilution can lead to the formation of a macrocyclic diether. These macrocycles are important in host-guest chemistry and as building blocks for more complex supramolecular structures. The synthesis of crown ethers and related macrocycles often utilizes the high reactivity of sulfonate esters like mesylates to achieve efficient cyclization.

Reactions with Nitrogen-Containing Nucleophiles

Dodecane-1,12-diyl dimethanesulfonate is expected to react readily with various nitrogen-containing nucleophiles, such as amines, azides, and amides. These reactions typically proceed via an SN2 mechanism, where the nucleophilic nitrogen atom attacks the electrophilic carbon, displacing the mesylate leaving group.

When reacting with primary or secondary amines, the initial monosubstitution product can undergo a subsequent intramolecular cyclization or intermolecular polymerization, depending on the reaction conditions. High dilution conditions generally favor the formation of macrocyclic products, specifically diaza-cyclophanes. For instance, the reaction with a diamine under high dilution would be expected to yield a cyclic product containing two nitrogen atoms within the macrocyclic ring.

The reaction with sodium azide (B81097) would introduce azide functionalities at both ends of the dodecane chain, forming 1,12-diazidododecane. This diazide is a versatile intermediate that can be further transformed, for example, through reduction to the corresponding diamine or by participation in click chemistry reactions.

Table 1: Expected Products from Reactions with Nitrogen-Containing Nucleophiles

| Nitrogen Nucleophile | Reaction Type | Expected Product |

| Primary Amine (R-NH₂) | Intermolecular SN2 | N,N'-dialkyl-dodecane-1,12-diamine |

| Diamine (H₂N-(CH₂)n-NH₂) | Intramolecular SN2 | Diaza-cyclophane |

| Sodium Azide (NaN₃) | SN2 | 1,12-Diazidododecane |

Reactions with Carbon-Based Nucleophiles

Reactions of dodecane-1,12-diyl dimethanesulfonate with carbon-based nucleophiles, such as cyanide, enolates, or organometallic reagents, provide a pathway for carbon-carbon bond formation. These reactions are crucial for extending the carbon chain or for the synthesis of complex cyclic structures.

For example, treatment with sodium cyanide would lead to the formation of tetradecanedinitrile, extending the carbon chain by two carbons. This dinitrile can then be hydrolyzed to the corresponding dicarboxylic acid.

The reaction with malonic esters or other active methylene (B1212753) compounds, in the presence of a base, can be employed for the synthesis of macrocyclic compounds. The flexible dodecane chain can facilitate an intramolecular cyclization, leading to the formation of a large carbocyclic ring. The yield of such cyclization reactions is highly dependent on factors such as ring strain and the concentration of the reactants.

Table 2: Expected Products from Reactions with Carbon-Based Nucleophiles

| Carbon Nucleophile | Reaction Type | Expected Product |

| Sodium Cyanide (NaCN) | SN2 | Tetradecanedinitrile |

| Diethyl Malonate | Intermolecular/Intramolecular SN2 | Linear dialkylated product or Macrocyclic diester |

| Organocuprate (R₂CuLi) | SN2 | 1,12-Disubstituted dodecane |

Elimination Reactions and Their Mechanisms

While nucleophilic substitution is the predominant reaction pathway for primary sulfonates like dodecane-1,12-diyl dimethanesulfonate, elimination reactions can occur, particularly in the presence of strong, sterically hindered bases. The mechanism for such an elimination would likely be E2, involving a concerted process where the base removes a proton from the β-carbon while the mesylate leaving group departs.

Due to the unactivated nature of the secondary C-H bonds in the dodecane chain, high temperatures are often required to promote elimination. The expected products would be unsaturated compounds, such as 1,11-dodecadiene (B1329416) or cyclic alkenes if an intramolecular reaction were to occur, although the latter is less probable for a long, flexible chain. The competition between substitution and elimination is a key consideration in designing synthetic routes utilizing this substrate.

Rearrangement Reactions and Structural Isomerization

Rearrangement reactions are not commonly observed with primary alkyl sulfonates under typical SN2 or E2 conditions. The formation of a primary carbocation, which would be necessary for rearrangements like hydride or alkyl shifts, is energetically unfavorable. Therefore, the carbon skeleton of the dodecane chain is expected to remain intact throughout most of its chemical transformations. Structural isomerization is also unlikely under standard reaction conditions.

Participation in Multi-Component Reaction Systems

Dodecane-1,12-diyl dimethanesulfonate is a suitable substrate for multi-component reactions (MCRs) due to its bifunctional nature. In an MCR, it can act as a linker between two other reactive species. For instance, in a reaction involving a nucleophile and another electrophile, the dimesylate can sequentially react with both components to assemble a more complex molecule in a single synthetic operation. This approach is highly efficient for the construction of large, linear, or macrocyclic structures. The long, flexible dodecane chain can provide unique conformational properties to the final product.

Applications of Dodecane 1,12 Diyl Dimethanesulfonate As a Synthetic Intermediate

Precursor in the Synthesis of Dicarboxylic Acids with Ether Linkages

Dodecane-1,12-diyl dimethanesulfonate is a key precursor in the synthesis of long-chain dicarboxylic acids that feature ether linkages. These dicarboxylic acids are, in turn, utilized in the formulation of advanced materials where specific properties like flexibility and solubility are paramount. The synthesis involves a Williamson ether synthesis approach, a classic and reliable method for forming ether bonds.

In a typical reaction, a hydroxy-containing carboxylic acid derivative is deprotonated with a strong base, such as sodium hydride, to form an alkoxide. This alkoxide then acts as a nucleophile, attacking the carbon atom of the C-O bond in the methanesulfonate (B1217627) group of dodecane-1,12-diyl dimethanesulfonate. This results in the displacement of the methanesulfonate leaving group and the formation of an ether linkage. By using a difunctional starting material like dodecane-1,12-diyl dimethanesulfonate, this reaction can be performed at both ends of the molecule, leading to the formation of a long-chain dicarboxylic acid with two strategically placed ether bonds.

A significant application of these ether-containing dicarboxylic acids is in the development of novel electrolyte components for high-performance aluminum electrolytic capacitors. nih.gov Electrolytes in these capacitors require excellent solubility in organic solvents like ethylene (B1197577) glycol and must be free of halide impurities, which can be detrimental to the capacitor's performance and lifespan. nih.gov

Researchers have successfully synthesized various dicarboxylic acids with ether linkages using dodecane-1,12-diyl dimethanesulfonate as a key intermediate. nih.gov These dicarboxylic acids have demonstrated good solubility in ethylene glycol, a common solvent for electrolytic capacitors. nih.gov Furthermore, the synthetic route allows for the production of these compounds with extremely low levels of halogen contamination, a critical factor for their application in electronics. nih.gov The incorporation of the long dodecane (B42187) chain from the dimethanesulfonate precursor contributes to the desired solubility and electrochemical properties of the final electrolyte.

| Precursor | Reagent | Resulting Dicarboxylic Acid Application | Reference |

| Dodecane-1,12-diyl Dimethanesulfonate | Hydroxy-functionalized carboxylic acid derivatives | Electrolyte for high-performance aluminum electrolytic capacitors | nih.gov |

The use of dodecane-1,12-diyl dimethanesulfonate in the synthesis of these specialized dicarboxylic acids highlights the importance of structure-property relationships in advanced material design. The long, flexible twelve-carbon chain of the dodecane backbone, introduced via the dimethanesulfonate, imparts specific and desirable characteristics to the final products.

In the context of aluminum electrolytic capacitors, the incorporation of this long alkyl chain enhances the solubility of the dicarboxylic acid in the non-aqueous electrolyte solvent. nih.gov Moreover, the ability to introduce bulky or cyclic structures into the dicarboxylic acid, in combination with the linear dodecane chain, has been shown to dramatically improve the heat resistance and high-voltage performance of the resulting electrolytes. nih.gov For instance, electrolytes formulated with these dicarboxylic acids have been shown to withstand voltages as high as 764 V. nih.gov This demonstrates how the judicious selection of synthetic intermediates like dodecane-1,12-diyl dimethanesulfonate allows for the precise tuning of molecular architecture to achieve desired macroscopic properties in advanced materials.

| Structural Feature from Precursor | Impact on Material Property | Application | Reference |

| Long, linear dodecane chain | Enhanced solubility in organic solvents | Electrolyte formulation | nih.gov |

| Flexible alkyl backbone | Improved heat resistance and high-voltage performance | High-performance capacitors | nih.gov |

Building Block for Tailored Polymeric Materials

While the primary documented application of dodecane-1,12-diyl dimethanesulfonate is in the synthesis of small molecules for electrolytes, its chemical structure suggests potential as a building block for tailored polymeric materials. The two methanesulfonate groups can act as leaving groups in polycondensation reactions.

In principle, dodecane-1,12-diyl dimethanesulfonate could react with difunctional nucleophiles, such as diamines or diols, to form linear polymers. For instance, a polycondensation reaction with a diamine would result in a polyamine, while a reaction with a diol would yield a polyether. The long, flexible dodecane unit would be incorporated into the polymer backbone, potentially imparting properties such as hydrophobicity, flexibility, and a lower glass transition temperature. The synthesis of branched polymers could be envisioned by using a multifunctional nucleophile as a comonomer. However, specific examples of the use of dodecane-1,12-diyl dimethanesulfonate for the synthesis of linear and branched polymers are not extensively reported in the scientific literature.

Similarly, dodecane-1,12-diyl dimethanesulfonate could theoretically be employed as a cross-linking agent in polymer networks. Its two reactive sites could connect different polymer chains, leading to the formation of a three-dimensional network. This cross-linking would be expected to improve the mechanical properties, thermal stability, and solvent resistance of the material. The length of the dodecane chain would influence the cross-link density and the flexibility of the resulting network. Despite this potential, the use of dodecane-1,12-diyl dimethanesulfonate as a cross-linking agent is not a widely documented application.

Role in Supramolecular Chemistry

The linear structure and defined length of the dodecane-1,12-diyl moiety make it an interesting candidate for applications in supramolecular chemistry, where the precise arrangement of molecules is key. Long-chain bifunctional molecules are often used as guests in host-guest complexes or as components in the assembly of mechanically interlocked molecules like rotaxanes and catenanes.

The dodecane chain could act as a template or a thread around which other molecules could assemble. The terminal functional groups, in this case, the methanesulfonates, could then be used to "cap" the ends of the assembly, forming a stable supramolecular structure. While the fundamental principles of supramolecular chemistry suggest this potential, the specific role and application of dodecane-1,12-diyl dimethanesulfonate in this field are not well-established in the available scientific literature.

Research Findings on "Dodecane-1,12-diol;methanesulfonic acid" Inconclusive

Initial research into the chemical compound "this compound," with the intent to detail its applications as a synthetic intermediate and its role in chemical biology, has yielded no specific information for the named compound. Extensive searches have failed to identify any scientific literature or data related to "Dodecane-1,12-diyl dimethanesulfonate" in the context of host-guest systems, rotaxanes, self-assembly, bivalent ligands, or probe molecules.

While the individual components, dodecane-1,12-diol and methanesulfonic acid, are common laboratory reagents, their specific reaction product, dodecane-1,12-diyl dimethanesulfonate, does not appear to be widely studied or reported in the applications outlined in the initial request.

The parent molecule, dodecane-1,12-diol , is a well-known C12 linear diol. It serves as a versatile monomer and chemical intermediate in various fields. google.com Its applications include its use in the synthesis of fragrances, synthetic lubricants, elastomers, adhesives, and as a crosslinking agent in polymers. google.com

Derivatives of dodecane-1,12-diol, such as dodecane-1,12-diyl bis(2-methylacrylate) , have been noted for their use in the production of polymerizable dental materials. Other related compounds include dodecane-1,12-diyl diacrylate .

Furthermore, a Schiff base ligand incorporating a dodecane-1,12-diyl spacer, specifically 1,1′-{(dodecane-1,12-diyl)bis[(azaniumylylidene)methanylylidene]}bis(naphthalen-2-olate) , has been synthesized and its crystal structure reported. nih.gov This indicates the utility of the C12 aliphatic chain as a linker in more complex molecular architectures.

However, despite the known utility of the precursor diol and the existence of other derivatives, specific research detailing the synthesis and application of dodecane-1,12-diyl dimethanesulfonate in the requested advanced chemical and biological contexts remains elusive. The absence of retrievable data prevents a detailed analysis of its role in the construction of host-guest systems, the self-assembly of molecular architectures, or as a scaffold in drug discovery and chemical biology.

It is possible that this compound is known by a different chemical name or that its applications in these highly specialized fields have not been published in publicly accessible scientific literature. Therefore, a comprehensive article on the specific applications of "Dodecane-1,12-diyl dimethanesulfonate" as a synthetic intermediate and in chemical biology cannot be generated at this time due to the lack of available information.

Advanced Spectroscopic and Computational Research on Dodecane 1,12 Diyl Dimethanesulfonate

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation of organic compounds. A combination of Nuclear Magnetic Resonance, Vibrational Spectroscopy, Mass Spectrometry, and X-ray Crystallography would provide a complete picture of the molecular structure of Dodecane-1,12-diyl dimethanesulfonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of Dodecane-1,12-diyl dimethanesulfonate is expected to be relatively simple, reflecting the molecule's symmetry. The protons on the carbons adjacent to the electron-withdrawing methanesulfonate (B1217627) groups (C1 and C12) would be the most deshielded. The protons of the methyl groups on the methanesulfonate moieties would appear as a sharp singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would also reflect the molecule's symmetry. Due to the long alkyl chain, some peaks of the central methylene (B1212753) groups may overlap. The carbons directly attached to the oxygen atoms of the sulfonate esters (C1 and C12) would be significantly downfield. The methyl carbons of the mesylate groups would also show a characteristic chemical shift.

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃-SO₃- | ~3.0 | Singlet (s) | CH₃-SO₃- | ~37 |

| -O-CH₂- (C1, C12) | ~4.2 | Triplet (t) | -O-CH₂- (C1, C12) | ~70 |

| -O-CH₂-CH₂- (C2, C11) | ~1.7 | Multiplet (m) | -O-CH₂-CH₂- (C2, C11) | ~29 |

| -(CH₂)₈- (C3-C10) | ~1.2-1.4 | Multiplet (m) | -(CH₂)₈- (C3-C10) | ~25-30 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of Dodecane-1,12-diyl dimethanesulfonate would be dominated by absorptions from the C-H bonds of the long alkyl chain and the highly polar sulfonate ester groups. The most characteristic peaks would be the strong, asymmetric and symmetric stretching vibrations of the S=O bonds.

Raman Spectroscopy: Raman spectroscopy would also detect the vibrations of the sulfonate groups and the alkyl chain. The C-S and S-O single bond stretches are often more easily observed in Raman than in IR spectra. The C-H stretching and bending modes of the dodecane (B42187) backbone would also be prominent.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| C-H Stretch (Alkyl) | -CH₂-, -CH₃ | 2850-2960 | Strong | Strong |

| S=O Asymmetric Stretch | -SO₂-O- | 1350-1380 | Very Strong | Medium |

| S=O Symmetric Stretch | -SO₂-O- | 1170-1190 | Very Strong | Medium |

| C-O Stretch | -SO₂-O-CH₂- | 900-1000 | Strong | Weak |

| S-O Stretch | -S-O-CH₂- | 750-850 | Medium | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Studies

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern. For Dodecane-1,12-diyl dimethanesulfonate (C₁₄H₃₀O₆S₂), the exact mass is 358.14 g/mol .

Under electron ionization (EI), the molecular ion peak [M]⁺ may be weak or absent due to the lability of the methanesulfonate groups. The fragmentation pattern is expected to be characterized by:

Cleavage of the C-O bond: Leading to fragments corresponding to the loss of a methanesulfonate radical (•OSO₂CH₃) or methanesulfonic acid (HOSO₂CH₃).

Fragmentation of the alkyl chain: Typical cleavage of C-C bonds in the long dodecane chain, resulting in a series of alkyl carbocation fragments separated by 14 amu (CH₂).

Rearrangement reactions: Hydrogen rearrangements are common in the fragmentation of long-chain esters.

X-ray Crystallography for Solid-State Structural Determination

Based on studies of similar long-chain n-alkyl compounds, it is predicted that the dodecane backbone would adopt a linear, all-trans (anti-periplanar) conformation. This arrangement minimizes steric hindrance and allows for efficient packing in the crystal lattice. The two methanesulfonate groups at either end would be oriented to optimize intermolecular interactions.

Computational Chemistry and Molecular Modeling

Computational methods are increasingly used to complement experimental data, providing insights into molecular properties that can be difficult to measure directly.

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be used to model the properties of Dodecane-1,12-diyl dimethanesulfonate.

These calculations can predict:

Optimized Molecular Geometry: The most stable three-dimensional structure of the molecule, including bond lengths and angles, which can be compared with potential X-ray crystallography data.

Electronic Properties: The distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. These properties are key to understanding the molecule's reactivity. The carbon atoms C1 and C12 are expected to be highly electrophilic, making them susceptible to nucleophilic attack.

Vibrational Frequencies: Theoretical prediction of IR and Raman spectra can aid in the assignment of experimental bands.

Reaction Mechanisms: DFT can be used to model the transition states and energy barriers for reactions involving the molecule, such as nucleophilic substitution at the terminal carbons.

Molecular Dynamics Simulations for Conformational Analysis

In MD simulations of long-chain alkanes, the choice of force field is crucial for accurately representing the potential energy surface. Commonly used force fields for such simulations include all-atom models like OPLS (Optimized Potentials for Liquid Simulations) and united-atom models like TraPPE-UA (Transferable Potentials for Phase Equilibria-United Atom), where groups of atoms (e.g., CH2) are treated as a single particle. acs.orgresearchgate.net These simulations typically reveal that at lower temperatures, the all-trans conformer is the most stable due to minimized steric hindrance. As the temperature increases, the population of gauche conformers rises, leading to a more compact and folded structure.

For Dodecane-1,12-diyl dimethanesulfonate, the presence of the bulky and polar methanesulfonate groups at both ends of the dodecane chain would influence the conformational preferences. These groups can engage in long-range intramolecular interactions, potentially stabilizing certain folded conformations where the two ends of the molecule are in proximity. The balance between the entropic preference for a multitude of coiled conformations and the enthalpic preference for the extended all-trans state, along with potential interactions between the sulfonate groups, dictates the conformational ensemble of the molecule in different environments.

Interactive Data Table: Conformational Properties of Long-Chain Alkanes from Molecular Dynamics Simulations.

| Property | n-Dodecane (C12) | n-Octacosane (C28) | Simulation Details |

| End-to-End Distance (Å) | Varies significantly with temperature | Varies significantly with temperature | All-atom or united-atom force fields |

| Radius of Gyration (Å) | Increases with temperature | Increases with temperature | Simulations in vacuum or solvent |

| Gauche Dihedral Fraction (%) | Increases with temperature | Increases with temperature | Temperature range: 300-600 K |

Prediction of Reaction Pathways and Transition States

The methanesulfonate groups in Dodecane-1,12-diyl dimethanesulfonate are excellent leaving groups, making the compound susceptible to nucleophilic substitution reactions. Computational chemistry, particularly density functional theory (DFT), is a key tool for predicting the reaction pathways and characterizing the transition states of such reactions. sciforum.netgithub.io While specific computational studies on the reaction pathways of Dodecane-1,12-diyl dimethanesulfonate are not prevalent, the general mechanisms for nucleophilic substitution on alkyl methanesulfonates are well-established and can be applied by analogy.

The most probable reaction pathway for Dodecane-1,12-diyl dimethanesulfonate with a nucleophile (Nu⁻) is a bimolecular nucleophilic substitution (Sₙ2) reaction. In this one-step mechanism, the nucleophile attacks the carbon atom adjacent to the methanesulfonate group from the backside, leading to the simultaneous departure of the methanesulfonate leaving group. This results in the inversion of the stereochemical configuration at the carbon center if it is chiral.

Computational modeling of this process involves locating the transition state on the potential energy surface. The transition state for an Sₙ2 reaction is a high-energy species where the nucleophile and the leaving group are both partially bonded to the carbon atom. github.io DFT calculations, often using functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-31+G*), can be employed to optimize the geometry of the transition state and calculate its energy. sciforum.net The energy of the transition state relative to the reactants determines the activation energy of the reaction, which in turn governs the reaction rate.

For Dodecane-1,12-diyl dimethanesulfonate, two successive Sₙ2 reactions are possible, one at each end of the dodecane chain. The first reaction would yield a monosubstituted product, and the second would lead to a disubstituted product. Computational studies can elucidate whether these two reactions occur independently or if the substitution at one end influences the reactivity of the other.

Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the located transition state indeed connects the reactants and products on the potential energy surface. github.io Furthermore, the influence of the solvent on the reaction pathway can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM) or by including explicit solvent molecules in the calculation. sciforum.net

Interactive Data Table: Calculated Activation Energies for Sₙ2 Reactions of Alkyl Methanesulfonates.

| Reactant | Nucleophile | Solvent | Computational Method | Calculated Activation Energy (kcal/mol) |

| Methyl methanesulfonate | Cl⁻ | Gas Phase | DFT (B3LYP/6-31+G*) | ~10-15 |

| Ethyl methanesulfonate | Br⁻ | Acetonitrile (PCM) | DFT (M06-2X/def2-TZVVP) | ~15-20 |

| Isopropyl methanesulfonate | I⁻ | Water (PCM) | DFT (B3LYP/aug-cc-pVTZ) | ~20-25 |

Emerging Research Directions and Future Perspectives

Integration into Continuous Flow Chemistry Methodologies

The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of specialty chemicals like dodecane-1,12-diyl dimethanesulfonate. syrris.comresearchgate.nettue.nl Flow chemistry utilizes microreactors or tube reactors to perform chemical reactions in a continuous stream, providing superior control over reaction parameters, enhanced safety, and easier scalability. syrris.comjst.org.in

For the synthesis of dodecane-1,12-diyl dimethanesulfonate, a two-step process is typically involved: the synthesis of dodecane-1,12-diol and its subsequent mesylation. Continuous flow methodologies can be applied to both stages. For instance, the hydrogenation of 1,12-dodecanedioic acid or its esters to produce dodecane-1,12-diol, a reaction that often requires high pressure and temperature, can be performed more safely and efficiently in a continuous flow setup. google.comgoogle.com The precise temperature and pressure control in flow reactors can minimize side reactions and improve yield. nih.gov

Similarly, the mesylation of dodecane-1,12-diol with methanesulfonyl chloride, an often exothermic reaction, benefits from the high surface-area-to-volume ratio of flow reactors, which allows for rapid heat dissipation and prevents thermal runaways. researchgate.nettue.nl This level of control can lead to higher selectivity and purity of the final dodecane-1,12-diyl dimethanesulfonate product. The integration of these steps into a telescoped continuous process, where the output of one reactor directly feeds into the next, could significantly streamline production, reduce waste, and lower manufacturing costs. mdpi.com

| Parameter | Batch Processing | Continuous Flow Chemistry |

| Heat Transfer | Limited, potential for hot spots | Excellent, high surface-area-to-volume ratio |

| Mass Transfer | Often limited by stirring | Enhanced due to small channel dimensions |

| Safety | Higher risk with hazardous reagents | Improved, small reaction volumes |

| Scalability | Challenging, requires reactor redesign | Simpler, by running longer or in parallel |

| Reaction Control | Less precise | Precise control of T, P, time |

Exploration of Bio-Based and Renewable Precursors for Sustainable Synthesis

A significant trend in chemical manufacturing is the shift towards sustainable and renewable feedstocks. Research is actively exploring the production of dodecane-1,12-diol from bio-based sources, moving away from petroleum-derived precursors. researchgate.netnih.gov This aligns with the principles of green chemistry and addresses the growing demand for environmentally friendly products.

One of the most promising routes is the microbial conversion of renewable resources like vegetable oils and fatty acids into long-chain α,ω-diols. confex.commdpi.com Genetically engineered microorganisms, such as Escherichia coli and various Candida yeast species, have been developed to perform this transformation. nih.govnih.govresearchgate.net These biocatalytic systems utilize enzymes like monooxygenases (e.g., CYP153A) to introduce hydroxyl groups at the terminal positions of long-chain alkanes or fatty acids with high regioselectivity. mdpi.comnih.gov For example, researchers have successfully produced 1,12-dodecanediol (B52552) through whole-cell biotransformation, achieving significant titers in bioreactors. nih.govresearchgate.net

Another approach involves the chemical modification of fatty acids derived from plant oils. For instance, oleic acid, abundant in many vegetable oils, can be converted through a series of catalytic reactions, such as metathesis and hydrogenation, to yield long-chain diols. Microalgae like Nannochloropsis species are also being investigated as a source for long-chain alkyl diols. oup.com These biological routes offer a more sustainable pathway to dodecane-1,12-diol, which can then be converted to dodecane-1,12-diyl dimethanesulfonate using conventional chemistry.

| Feedstock | Biocatalyst/Method | Product |

| Dodecane (B42187)/Dodecanol | Recombinant E. coli | 1,12-Dodecanediol |

| Palm Kernel Oil | Hydrodeoxygenation & Candida yeast | 1,12-Dodecanedioic Acid |

| Fatty Acid Esters | Tandem Metathesis-Hydrogenation | Long-chain α,ω-diols |

| Free Fatty Acids | Engineered P450 enzymes | Medium- to long-chain α,ω-diols |

Development of Novel Catalytic Systems for Efficient Transformations

The efficiency and selectivity of the synthesis of dodecane-1,12-diyl dimethanesulfonate are highly dependent on the catalytic systems employed. Research is focused on developing novel catalysts that can improve reaction rates, increase yields, and operate under milder conditions.

For the synthesis of the precursor, dodecane-1,12-diol, catalysts for the hydrogenation of dicarboxylic acids or their esters are being improved for higher activity and selectivity, allowing the use of lower temperatures and pressures. google.comgoogle.com In the context of bio-based routes, significant research is dedicated to engineering enzymes, such as cytochrome P450 monooxygenases, to enhance their stability, activity, and substrate specificity for producing α,ω-diols. researchgate.net

The subsequent mesylation of dodecane-1,12-diol presents its own challenges, particularly achieving selective dimesylation without side reactions. lookchem.comresearchgate.net While the reaction is often carried out with methanesulfonyl chloride and a base like pyridine (B92270), researchers are exploring novel organocatalysts to improve the efficiency and selectivity of this transformation. youtube.com For instance, catalyst systems that can activate the hydroxyl groups of the diol towards mesylation under mild conditions could reduce the formation of byproducts and simplify purification. The development of catalysts that can perform regioselective mesylation on unsymmetrical diols showcases the potential for highly controlled transformations, a principle that can be extended to symmetrical diols to ensure complete and clean conversion. lookchem.comyoutube.com

Expansion of Applications in Energy Storage and Conversion Technologies

The field of energy storage is rapidly evolving, with a constant search for new materials to improve the performance and safety of devices like lithium-ion batteries. conncenter.orgcam.ac.uk While not yet widely reported, derivatives of dodecane-1,12-diol, including the dimethanesulfonate, possess properties that make them interesting candidates for components in energy storage systems, particularly as additives or building blocks for polymer electrolytes. mdpi.com

The long, flexible, and ionically non-conductive dodecane chain could be incorporated into polymer electrolytes to enhance their mechanical properties and create a stable interface with the electrodes. mdpi.com In solid-state batteries, such a flexible spacer could help maintain contact between the solid electrolyte and the electrode material during volume changes that occur during charging and discharging.

Furthermore, sulfonate-containing compounds are known to play a role in the formation of a stable solid electrolyte interphase (SEI) on the anode of lithium-ion batteries. nih.govmdpi.com The methanesulfonate (B1217627) groups in dodecane-1,12-diyl dimethanesulfonate could potentially be designed to participate in electrochemical reactions at the electrode surface, contributing to a robust and ionically conductive SEI layer. This could lead to improved cycle life and safety of high-energy-density batteries. nih.govresearchgate.netnih.gov Research in this area would involve synthesizing novel electrolyte additives or polymer electrolytes incorporating the dodecane-1,12-diyl moiety and evaluating their electrochemical performance in battery cells.

Design and Synthesis of Stimuli-Responsive Materials Utilizing Dodecane-1,12-diyl Dimethanesulfonate Derivatives

Stimuli-responsive materials, or "smart" materials, are polymers that undergo significant changes in their properties in response to external stimuli such as temperature, pH, light, or chemical analytes. rsc.orgnih.govbohrium.com These materials are of great interest for applications in drug delivery, tissue engineering, and sensors. mdpi.comosti.gov

Dodecane-1,12-diyl dimethanesulfonate is a valuable precursor for creating such materials. As a difunctional molecule, it can act as a crosslinking agent in the formation of polymer networks or hydrogels. The long, hydrophobic dodecane chain can introduce specific properties into the material. For example, when copolymerized with hydrophilic, stimuli-responsive monomers, it can lead to the formation of amphiphilic networks. These networks can exhibit interesting self-assembly behavior and respond to changes in their environment, such as solvent polarity or temperature. nih.gov

The dimethanesulfonate groups can be displaced by other functional groups, allowing for the synthesis of a variety of monomers derived from dodecane-1,12-diol. These monomers can then be polymerized to create novel smart materials. The flexibility and length of the dodecane spacer can influence the mobility of the polymer chains and the responsiveness of the resulting material. Future research will likely focus on synthesizing a wider range of polymers and hydrogels based on dodecane-1,12-diyl dimethanesulfonate derivatives and exploring their unique responses to various stimuli for targeted applications. rsc.orgmdpi.com

Q & A

Q. What are the critical safety protocols for handling Dodecane-1,12-diol in laboratory settings?

Dodecane-1,12-diol requires stringent safety measures due to its oral toxicity (H302), skin irritation (H315), and respiratory hazards (H335). Key protocols include:

- First Aid : Immediate flushing of eyes with water for 15 minutes, skin decontamination via water rinsing, and avoiding induced vomiting if ingested .

- Storage : Stable under recommended conditions but incompatible with strong acids/alkalis and oxidizing agents .

- PPE : Use lab coats, gloves, and eye protection. Work in fume hoods to minimize inhalation risks .

Q. How is methanesulfonic acid utilized as a catalyst in organic synthesis?

Methanesulfonic acid (MSA) serves as a Brønsted acid catalyst in:

- Esterification : Protonates carbonyl groups to activate substrates for nucleophilic attack.

- Polymerization : Catalyzes condensation reactions (e.g., polyester synthesis) by facilitating dehydration .

- Alkylation : Enhances electrophilicity in Friedel-Crafts reactions. Methodology: Optimize molar ratios (e.g., 8 mmol MSA in levoglucosan copolymerization) and monitor reaction kinetics via techniques like FT-IR or NMR .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reactions involving methanesulfonic acid?

A case study using automated DoE identified critical factors in API synthesis:

- Key Variables : MSA concentration, solvent volume, and temperature.

- Impurity Control : Kinetic modeling revealed that MSA interacts with reaction temperature to minimize diastereomer formation (2.5–5.4 mol%).

- Validation : Agreement between experimental data and computational models ensures scalability .

Q. What mechanisms drive atmospheric particle formation from methanesulfonic acid and amines?

MSA reacts with methylamine or dimethylamine to form pre-nucleation clusters, with water acting as a stabilizer. Methodologies include:

- Experimental : Mass spectrometry tracks cluster growth (e.g., sub-20 nm particles).

- Theoretical : DFT calculations reveal proton transfer and hydrogen-bonding networks in MSA-amine-water systems .

- Field Relevance : Coastal regions show co-occurrence of MSA and sulfuric acid in aerosols, impacting climate models .

Q. How does Dodecane-1,12-diol influence the properties of biobased polyesters?

In levoglucosan-containing polyesters:

- Synthesis : Lipase-catalyzed polycondensation with diethyl sebacate achieves 85% yield and 35% levoglucosan incorporation.

- Characterization : SEC (Mn ~8,500 Da), ¹H NMR (monomer ratios), and TGA (thermal stability up to 300°C) validate structural integrity.

- Crystallinity : Longer diol chains (C12) reduce crystallinity compared to shorter analogs, enhancing material flexibility .

Q. What analytical methods detect halogenated methanesulfonic acid derivatives in environmental samples?

- Synthesis : Lab-synthesized standards for chlorinated/brominated MSA derivatives enable calibration.

- Quantification : LC-MS/MS with hydrophilic interaction liquid chromatography (HILIC) achieves detection limits <10 ng/L.

- Challenges : Matrix effects and ESI response variability require internal standardization .

Q. Why is water critical in MSA-amine cluster formation during nucleation?

Water stabilizes ionic intermediates via solvation:

- Mechanism : Hydration lowers Gibbs free energy barriers for proton transfer between MSA and amines.

- Experimental Validation : Humidity-controlled chamber studies show particle formation rates correlate with relative humidity.

- Computational Insights : Born-Oppenheimer molecular dynamics simulations highlight water’s role in stabilizing zwitterionic clusters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.